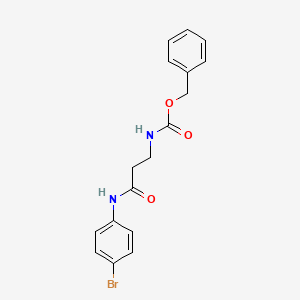
Benzyl (3-((4-bromophenyl)amino)-3-oxopropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (3-((4-bromophenyl)amino)-3-oxopropyl)carbamate is an organic compound that features a benzyl group, a bromophenyl group, and a carbamate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the carbamate group makes it a versatile intermediate for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-((4-bromophenyl)amino)-3-oxopropyl)carbamate typically involves the following steps:
-
Formation of the Bromophenyl Intermediate: : The starting material, 4-bromoaniline, is reacted with an appropriate acylating agent to introduce the oxopropyl group. This can be achieved using reagents like acetic anhydride or acetyl chloride under basic conditions.
-
Carbamate Formation: : The intermediate is then treated with benzyl chloroformate in the presence of a base such as triethylamine to form the carbamate linkage. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
-
Reduction: : Reduction of the carbonyl group in the oxopropyl moiety can yield alcohol derivatives.
-
Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, Benzyl (3-((4-bromophenyl)amino)-3-oxopropyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating libraries of compounds for screening in drug discovery.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and inhibition. The carbamate group is known to interact with serine hydrolases, making it useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. The presence of the bromophenyl group can enhance the compound’s ability to interact with biological targets, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials
作用机制
The mechanism by which Benzyl (3-((4-bromophenyl)amino)-3-oxopropyl)carbamate exerts its effects typically involves the interaction of the carbamate group with biological targets. The carbamate can form covalent bonds with active site residues in enzymes, leading to inhibition. The bromophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.
相似化合物的比较
Similar Compounds
Benzyl (4-bromophenyl)carbamate: Lacks the oxopropyl group, making it less versatile in terms of chemical reactivity.
N-Benzyl-4-bromoaniline: Similar structure but without the carbamate group, limiting its biological applications.
Benzyl (3-aminopropyl)carbamate: Lacks the bromophenyl group, reducing its potential for specific interactions with biological targets.
Uniqueness
Benzyl (3-((4-bromophenyl)amino)-3-oxopropyl)carbamate is unique due to the combination of the bromophenyl group and the carbamate moiety. This dual functionality allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
benzyl N-[3-(4-bromoanilino)-3-oxopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c18-14-6-8-15(9-7-14)20-16(21)10-11-19-17(22)23-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVIFPTWMYFXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














